3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Description
The compound 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic oxime derivative featuring a naphthyl core substituted with bromo and methoxy groups, coupled with a 2,4-dichlorobenzyloxime moiety. This article focuses on comparing the target compound (assuming its hypothetical properties) with structurally related oxime derivatives.
Properties
IUPAC Name |
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-[(2,4-dichlorophenyl)methoxyimino]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO3/c1-13(11-26-29-12-16-3-6-17(24)10-19(16)25)22(27)15-4-7-18-14(9-15)5-8-20(28-2)21(18)23/h3-11,13H,12H2,1-2H3/b26-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCQQOLZCPSHC-KBKYJPHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.
- Chemical Name : this compound
- Molecular Formula : C22H18BrCl2NO3
- Molecular Weight : 495.19 g/mol
- CAS Number : 338420-25-0
Structural Characteristics
The compound features a naphthalene ring substituted with bromine and methoxy groups, contributing to its unique reactivity and biological properties. The oxime functional group enhances its potential as a biologically active agent.
Antimicrobial Activity
Research indicates that derivatives of similar naphthalene-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Inhibition Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 1 x 10^-7 M |
| Compound B | S. aureus | 9 x 10^-8 M |
While specific data on the antimicrobial activity of this compound is limited, its structural analogs suggest a potential for similar activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of naphthalene derivatives has been widely documented. For example, compounds similar to this oxime have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Prostate cancer (PC3)
In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways .
Case Studies and Research Findings
- Study on Naphthalene Derivatives : A study published in Journal of Medicinal Chemistry highlighted that certain naphthalene derivatives showed selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies with reduced side effects.
- Antimicrobial Screening : Another research effort focused on screening naphthalene-based compounds against common bacterial pathogens. The results indicated that specific substitutions on the naphthalene ring significantly enhanced antibacterial potency .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features, molecular weights, and substituents of the target compound and its analogs:
Key Differences and Implications
Substituent Position and Halogen Effects
- 2,4-Dichloro vs. 2,6-Dichlorobenzyl :
- The target compound’s 2,4-dichloro substitution (meta and para Cl) may enhance steric accessibility compared to the 2,6-dichloro analog (ortho Cl), which is bulkier and could hinder interactions in biological systems .
- Toxicity profiles may differ: The 2,6-dichloro analog is classified for skin/eye irritation and respiratory toxicity (GHS Category 2/2A/3) , while fluorine substitution (e.g., in ) could alter metabolic stability.
Core Structure Variations
- Naphthyl vs. Thiazol-containing analogs (e.g., ) may exhibit enhanced biological activity due to the heterocyclic ring’s affinity for enzymatic targets.
Physicochemical Properties
- Molecular Weight and Solubility :
- Larger molecules like the target compound (~495 g/mol) and AKOS005093316 (~528 g/mol) may exhibit lower solubility in polar solvents compared to lighter analogs (e.g., pyran derivative, 328 g/mol) .
- Bromo and methoxy groups on the naphthyl core could increase lipophilicity, influencing membrane permeability in drug design contexts.
Stability and Reactivity
- The 2,6-dichloro analog requires stringent storage conditions (tightly closed, cool, dry) to prevent decomposition , whereas electron-withdrawing groups (e.g., sulfonyl in ) may enhance oxidative stability.
Research and Application Insights
Toxicity and Handling :
- The 2,6-dichloro analog’s SDS highlights risks of skin/eye irritation and respiratory toxicity, necessitating PPE and ventilation during handling . Similar precautions are likely for the 2,4-dichloro isomer.
- Fluorinated analogs (e.g., ) may offer reduced ecological toxicity due to fluorine’s inertness, though this requires empirical validation.
- Potential Applications: Pharmaceutical Intermediates: Thiazol and pyran derivatives () are common in antimicrobial or anticancer agents. Agrochemicals: Dichlorobenzyloximes are explored as pesticide precursors due to their stability and halogen-mediated bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
